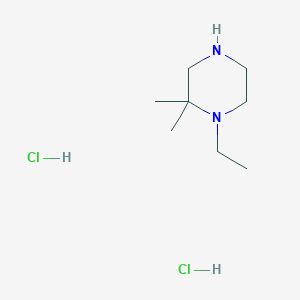

1-Ethyl-2,2-dimethylpiperazine dihydrochloride

Description

Structural Classification and Nomenclature

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound belongs to the broader classification of substituted piperazines, specifically representing a dialkyl-substituted derivative with dihydrochloride salt formation. The numerical designation system places the ethyl substituent at the 1-position nitrogen atom, while the two methyl groups occupy the 2-position carbon atom, creating the complete structural designation.

| Structural Parameter | Specification | Chemical Significance |

|---|---|---|

| Base Ring System | Piperazine | Six-membered heterocycle with two nitrogen atoms |

| Primary Substituent | 1-Ethyl group | N-alkylation at position 1 |

| Secondary Substituents | 2,2-Dimethyl groups | Geminal methyl substitution creating quaternary carbon |

| Salt Formation | Dihydrochloride | Protonation of both nitrogen atoms |

| Molecular Formula | C8H20Cl2N2 | Complete elemental composition |

| Molecular Weight | 215.16 g/mol | Precise molecular mass including salt formation |

The compound's systematic name reflects its complete structural features, with the dihydrochloride designation indicating the presence of two hydrochloride units associated with the organic base structure. This nomenclature system provides unambiguous identification and facilitates accurate chemical communication within research literature. The positioning of substituents follows standard numbering conventions for piperazine derivatives, ensuring consistency with established chemical nomenclature systems.

Chemical database entries utilize multiple identification systems, including the simplified molecular-input line-entry system representation CCN1CCNCC1(C)C.Cl.Cl, which captures the complete structural information in a standardized format. International Chemical Identifier representations provide additional layers of structural specification, enabling precise database searching and chemical information retrieval. The compound's unique structural features necessitate careful attention to stereochemical considerations, particularly regarding the quaternary carbon center created by the geminal dimethyl substitution.

Historical Development and Discovery Context

The development of this compound emerged from broader research efforts focused on piperazine derivative synthesis and structural modification studies. Historical records indicate that the compound first appeared in chemical databases in 2011, representing a relatively recent addition to the documented piperazine derivative family. The timing of its initial characterization coincides with expanded interest in heterocyclic chemistry research and the systematic exploration of substituted piperazine structures for various applications.

The compound's development builds upon foundational research in piperazine chemistry that extends back to the early understanding of heterocyclic ring systems. Piperazine derivatives gained prominence through their diverse chemical properties and potential applications in synthetic chemistry. The specific combination of ethyl and dimethyl substitution patterns represents a targeted approach to structural modification, designed to explore the effects of alkyl substitution on chemical behavior and synthetic utility.

Research efforts leading to this compound's characterization involved systematic investigation of substitution patterns and their effects on chemical properties. The choice of 1-ethyl and 2,2-dimethyl substitution likely emerged from structure-activity relationship studies examining the influence of alkyl groups on piperazine ring chemistry. The dihydrochloride salt formation provides enhanced stability and solubility characteristics, making the compound more suitable for research applications and synthetic transformations.

Documentation of synthesis methods for related compounds indicates that the development of this compound benefited from established protocols for piperazine derivative preparation. Patent literature describes comprehensive processes for synthesizing 2,2-dimethylpiperazine precursors, including multi-step synthetic routes involving chloroaldehyde intermediates and catalytic hydrogenation procedures. These established methodologies provided the foundation for developing specific synthetic approaches to the ethyl-substituted derivative.

Position in Piperazine Derivative Chemistry

This compound occupies a distinctive position within the extensive family of piperazine derivatives, characterized by its unique substitution pattern and salt formation properties. The compound represents a specific example of dialkyl substitution within the piperazine framework, combining N-ethylation with geminal dimethyl substitution to create a structurally complex heterocyclic system. This positioning reflects the compound's role as both a synthetic intermediate and a research tool for investigating structure-property relationships in heterocyclic chemistry.

The piperazine derivative family encompasses numerous compounds with varying substitution patterns, each contributing unique chemical properties and potential applications. Within this context, this compound demonstrates the effects of combined alkyl substitution on ring chemistry and chemical behavior. The presence of both primary and secondary substitution sites provides opportunities for further chemical modification and derivatization, positioning the compound as a versatile synthetic building block.

| Piperazine Derivative Type | Substitution Pattern | Key Characteristics | Research Applications |

|---|---|---|---|

| Unsubstituted Piperazine | No alkyl substituents | Basic heterocyclic structure | Fundamental studies, simple derivatization |

| Monoalkyl Derivatives | Single alkyl substituent | Modified basicity and solubility | Intermediate complexity research |

| Dialkyl Derivatives | Two alkyl substituents | Enhanced steric effects | Advanced synthetic applications |

| 1-Ethyl-2,2-dimethyl | Specific tri-alkyl pattern | Unique steric and electronic properties | Specialized research applications |

The compound's relationship to other piperazine derivatives highlights the systematic nature of heterocyclic chemistry research. Comparative studies with related structures, such as 2,2-dimethylpiperazine and various N-ethyl derivatives, provide insights into the individual and combined effects of specific substitution patterns. The parent compound 1-Ethyl-2,2-dimethylpiperazine, documented with molecular formula C8H18N2 and molecular weight 142.24 grams per mole, serves as the immediate precursor to the dihydrochloride salt.

Research databases document extensive families of related compounds, including various methylated and ethylated piperazine derivatives that facilitate comparative structure-activity studies. The systematic exploration of substitution effects within the piperazine family has revealed important relationships between molecular structure and chemical properties, with this compound contributing specific data points to these comprehensive studies.

Significance in Heterocyclic Chemistry Research

The research significance of this compound extends beyond its individual chemical properties to encompass its contributions to fundamental understanding of heterocyclic chemistry principles. The compound serves as an important model system for investigating the effects of multiple alkyl substitution on heterocyclic ring behavior, providing experimental data that advances theoretical understanding of structure-property relationships. Research applications focus on the compound's utility as a synthetic building block and its role in developing new synthetic methodologies for heterocyclic chemistry.

The compound's unique structural features make it particularly valuable for studying steric and electronic effects in heterocyclic systems. The quaternary carbon center created by geminal dimethyl substitution introduces significant steric constraints, while the N-ethyl group provides additional conformational considerations. These structural elements combine to create a molecule that serves as an excellent probe for investigating fundamental chemical principles in heterocyclic chemistry research.

Contemporary research efforts utilize this compound in various synthetic chemistry applications, taking advantage of its enhanced solubility and stability characteristics. The dihydrochloride salt formation facilitates handling and storage while maintaining the compound's chemical reactivity for synthetic transformations. Research groups employ the compound in developing new synthetic routes to complex heterocyclic structures and investigating novel chemical reactions involving substituted piperazine derivatives.

The compound's documentation in major chemical databases and its availability through multiple commercial suppliers indicates sustained research interest and practical utility. Academic research programs utilize the compound for training purposes, providing students with opportunities to work with well-characterized heterocyclic systems while exploring advanced synthetic chemistry concepts. Industrial research applications focus on the compound's potential as an intermediate in developing new chemical processes and exploring structure-activity relationships in heterocyclic chemistry.

Database analysis reveals ongoing research activity involving this compound, with recent updates to chemical information indicating continued scientific interest. The compound's role in advancing heterocyclic chemistry research extends to its contributions to computational chemistry studies, where its well-defined structure provides reliable data for validating theoretical models and developing new computational approaches to heterocyclic chemistry prediction.

Properties

IUPAC Name |

1-ethyl-2,2-dimethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-4-10-6-5-9-7-8(10,2)3;;/h9H,4-7H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDGGBPLLAQIIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNCC1(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The key intermediate, 2,2-dimethylpiperazine, is prepared via a multi-step process involving:

- Reaction of 2-chloro-2-methylpropanal with ethylenediamine in an organic solvent such as tetrahydrofuran (THF) at elevated temperature to form an imine intermediate (6,6-dimethyl-1,2,3,6-tetrahydropyrazine).

- Catalytic hydrogenation of the imine intermediate using palladium on carbon (Pd/C) catalyst in methanol to yield 2,2-dimethylpiperazine.

- Optional distillation to purify the 2,2-dimethylpiperazine.

This process is described in patent WO2019193134A1 and is notable for its efficiency and adaptability for scale-up in industrial settings.

Detailed Reaction Conditions

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of imine intermediate | 2-chloro-2-methylpropanal + ethylenediamine in THF, heated | Imine obtained as solution; THF recovery yields 5-10% |

| 2 | Catalytic hydrogenation | Pd/C catalyst, methanol solvent, 40-80°C, 0.2-0.8 MPa H2 pressure | Hydrogenation reduces imine to 2,2-dimethylpiperazine |

| 3 | Purification | Distillation under reduced pressure | Removes impurities and residual solvents |

Yield and Purity

- The overall yield is satisfactory with catalytic hydrogenation improving selectivity.

- Use of additional methanol reduces Pd catalyst loading by one-third.

- Distillation ensures high purity suitable for subsequent functionalization.

N-Ethylation of 2,2-Dimethylpiperazine

Methodology

N-Ethylation of the 2,2-dimethylpiperazine core to introduce the ethyl group at the nitrogen atom is typically achieved by alkylation reactions using ethyl halides (e.g., ethyl bromide or ethyl chloride) under basic conditions.

- The reaction is conducted in an aprotic solvent such as acetonitrile or DMF.

- A base such as potassium carbonate or sodium hydride is used to deprotonate the piperazine nitrogen.

- Controlled temperature (room temperature to mild heating) is maintained to avoid over-alkylation or side reactions.

Representative Reaction Conditions

| Parameter | Typical Condition |

|---|---|

| Solvent | Acetonitrile, DMF |

| Base | Potassium carbonate, sodium hydride |

| Alkylating agent | Ethyl bromide or ethyl chloride |

| Temperature | 20-60°C |

| Reaction time | 4-12 hours |

The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC to ensure mono-ethylation.

Formation of 1-Ethyl-2,2-dimethylpiperazine Dihydrochloride Salt

Salt Formation Procedure

The dihydrochloride salt is prepared by treating the free base 1-ethyl-2,2-dimethylpiperazine with hydrochloric acid:

- The free base is dissolved in an organic solvent such as ethyl acetate or isopropanol.

- Anhydrous hydrogen chloride gas or a concentrated hydrochloric acid solution is bubbled or added dropwise.

- The salt precipitates out or is crystallized upon cooling.

- The solid is filtered, washed with cold solvent, and dried under vacuum.

Purification and Characterization

- Recrystallization from suitable solvents improves purity.

- Characterization by melting point, NMR (¹H and ¹³C), and elemental analysis confirms the salt formation and purity.

- Moisture content is controlled to ensure stability.

Summary Table of Preparation Steps

| Step No. | Compound/Intermediate | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 6,6-Dimethyl-1,2,3,6-tetrahydropyrazine (imine) | 2-chloro-2-methylpropanal, ethylenediamine, THF | Heated, reflux | Imine intermediate solution |

| 2 | 2,2-Dimethylpiperazine | Pd/C catalyst, H2, methanol, 40-80°C, 0.2-0.8 MPa | Catalytic hydrogenation | 2,2-Dimethylpiperazine (crude) |

| 3 | Purified 2,2-dimethylpiperazine | Distillation | Reduced pressure distillation | Pure 2,2-dimethylpiperazine |

| 4 | 1-Ethyl-2,2-dimethylpiperazine | Ethyl halide, base, aprotic solvent | Room temp to mild heating | N-Ethylated piperazine free base |

| 5 | This compound | HCl gas or concentrated HCl | Room temp, crystallization | Dihydrochloride salt |

Research Findings and Considerations

- The catalytic hydrogenation step is critical for high yield and purity; Pd/C catalyst loading and solvent volume affect efficiency.

- The use of THF as solvent in the imine formation step facilitates good conversion and manageable purification.

- Controlled reaction conditions during N-ethylation prevent over-alkylation and formation of side products.

- Salt formation with hydrochloric acid enhances compound stability, solubility, and handling.

- Distillation and recrystallization are essential for removing residual solvents and impurities, ensuring pharmaceutical-grade quality.

Chemical Reactions Analysis

1-Ethyl-2,2-dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-2,2-dimethylpiperazine dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperazine derivatives.

Industry: It is used as an intermediate in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,2-dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine dihydrochloride derivatives vary significantly in structure and function based on substituents. Below is a systematic comparison with structurally or functionally related compounds:

Structural Analogues

Physicochemical Properties

- Lipophilicity : Ethyl and dimethyl groups in the target compound increase hydrophobicity compared to polar derivatives like 1-(1-methoxypropan-2-yl)piperazine dihydrochloride (logP reduced by methoxy group) .

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, GBR 12783 dihydrochloride is reported as a white solid with ≥99% purity .

Key Research Findings

- Structural-Activity Relationships (SAR) : Bulky substituents (e.g., diphenylmethoxyethyl in GBR 12783) enhance receptor selectivity but reduce blood-brain barrier permeability compared to smaller alkyl groups .

- Salt Forms : Dihydrochloride salts improve stability and solubility, critical for in vivo applications (e.g., HBK15 dihydrochloride used in pharmacokinetic studies) .

- Synthetic Challenges : Microwave-assisted HCl salt formation (180°C, 300 W) optimizes yield and purity in HBK derivatives .

Data Tables

Table 1: Physicochemical Comparison of Selected Piperazine Dihydrochlorides

| Compound | Molecular Weight | logP* (Predicted) | Water Solubility (mg/mL) | Biological Target |

|---|---|---|---|---|

| This compound | 231.16 | 1.8 | >50 | Not reported |

| GBR 12783 dihydrochloride | 485.5 | 4.2 | 10–25 | Dopamine transporter |

| HBK15 dihydrochloride | 419.3 | 3.5 | 20–40 | 5-HT₁A/D₂ receptors |

| 1-(1-Methoxypropan-2-yl)piperazine dihydrochloride | 231.16 | 0.9 | >100 | Not reported |

*logP values estimated using ChemDraw.

Biological Activity

Overview

1-Ethyl-2,2-dimethylpiperazine dihydrochloride (EDMP) is a synthetic compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol. It has garnered attention for its potential applications in both pharmaceutical chemistry and biological research due to its structural similarity to biologically active piperazine derivatives. This article delves into the biological activity of EDMP, exploring its mechanisms, applications, and relevant research findings.

The biological activity of EDMP primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator , influencing the activity of these targets and leading to various biological effects. The specific pathways involved depend on the compound's application and the target it interacts with.

Interaction with Biological Targets

- Enzyme Inhibition : EDMP has been studied for its potential to inhibit specific enzymes, which can be crucial in drug development.

- Receptor Binding : The compound's structural properties allow it to bind to receptors, potentially altering their function.

Applications in Scientific Research

EDMP serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its applications include:

- Pharmaceutical Development : Used in synthesizing compounds with potential therapeutic effects.

- Biological Studies : Investigated for its role in enzyme inhibition and receptor binding, providing insights into drug interactions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of EDMP against other piperazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Ethylpiperazine | Ethyl substitution | Moderate receptor interaction |

| 2-Ethyl-1-isopropylpiperazine | Isopropyl substitution | Enhanced enzyme inhibition |

| 1-Isopropylpiperazine | Isopropyl group | Variable receptor affinity |

| 1-n-Propylpiperazine dihydrobromide | Propyl group | Limited biological activity |

| This compound | Ethyl and dimethyl substitutions | Notable enzyme inhibition and receptor binding |

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of EDMP. For instance:

- Study on Enzyme Inhibition : A study demonstrated that EDMP effectively inhibits certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development .

- Receptor Interaction Analysis : Research indicated that EDMP binds selectively to specific receptors, influencing neurotransmitter release and potentially offering therapeutic benefits in pain management .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Ethyl-2,2-dimethylpiperazine dihydrochloride, and what experimental conditions are critical for yield optimization?

The synthesis of piperazine derivatives often involves condensation reactions or nucleophilic substitutions. For example, similar compounds like 1-[2-(2-Hydroxy ethoxy)-ethyl]-piperazine are synthesized via condensation of piperazine with chloroethoxyethanol at elevated temperatures (140°C) . Key considerations include:

- Reagent stoichiometry : Excess piperazine may drive the reaction to completion.

- Temperature control : High temperatures (e.g., 140°C) facilitate distillation of byproducts like piperazine hydrochloride .

- Salt formation : Conversion to the dihydrochloride form typically involves treatment with HCl in diethyl ether, as demonstrated in procedures for analogous piperazine salts .

Q. How does the dihydrochloride salt form enhance the compound's stability or solubility compared to the free base?

Dihydrochloride salts improve aqueous solubility and crystallinity, which are critical for reproducible biological assays. For instance, meclozine dihydrochloride and naftopidil dihydrochloride demonstrate enhanced stability and solubility due to ionic interactions with HCl, reducing hygroscopicity . Characterization via melting point analysis (e.g., mp 225°C for similar salts) and X-ray diffraction can confirm crystallinity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Proton and carbon-13 NMR can resolve ethyl and dimethyl substituents on the piperazine ring.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C17H27ClN2OS with MW 342.9 g/mol for a related compound) .

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) is recommended for purity assessment, as used for phenylhydrazine hydrochloride derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and structurally similar compounds?

Discrepancies in reactivity often arise from steric effects of the ethyl and dimethyl groups. For example:

- Steric hindrance : The 2,2-dimethyl substitution may reduce nucleophilic attack at the piperazine nitrogen, unlike unsubstituted analogs .

- Methodological validation : Compare reaction kinetics under standardized conditions (e.g., pH, solvent polarity) using control compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride .

Q. What strategies are recommended for optimizing the compound's bioavailability in pharmacological studies?

- Salt selection : Dihydrochloride salts improve aqueous solubility, as seen in dopamine hydrochloride (freely soluble in water) .

- Prodrug approaches : Functionalize the ethyl group with hydrolyzable esters, inspired by hydroxyzine hydrochloride intermediates .

- In vitro assays : Use Caco-2 cell monolayers to assess permeability, accounting for the compound's logP (predicted via computational tools like PubChem ).

Q. How can computational modeling aid in predicting the compound's interactions with biological targets?

- Docking studies : Utilize software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors) based on InChI or SMILES notations .

- QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity data from analogs like 1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)-1-oxopropyl)piperazine hydrochloride .

Q. What are the key challenges in scaling up synthesis while maintaining high purity (>98%)?

- Byproduct control : Monitor for diastereomers or over-alkylation products using LC-MS .

- Purification : Flash chromatography (e.g., silica gel with EtOAC/hexane gradients) or recrystallization from ethanol/water mixtures are effective .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to track reaction progress .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.